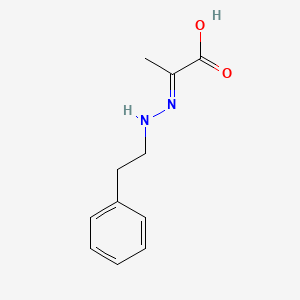
2-(Phenylethylhydrazono)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylethylhydrazono)propionic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Hypoglycemic Effects
One of the most notable applications of 2-(Phenylethylhydrazono)propionic acid is its hypoglycemic effect. Research indicates that PEHP significantly lowers blood glucose levels in various laboratory animals, including guinea pigs, mice, hamsters, and rats. In a study where animals were fasted for 48 hours, PEHP demonstrated a hypoglycemic effect that was three times stronger than that of phenelzine, a known hydrazine compound .
Table 1: Hypoglycemic Effects of PEHP in Laboratory Animals
| Animal Type | Dosage (µmol/kg) | Blood Glucose Reduction | Reference |
|---|---|---|---|
| Guinea Pig | 200 | Significant | |
| Diabetic Mice | 200 | Significant | |
| Hamster | 200 | Significant | |
| Rat | 200 | Significant |
1.2 Mechanism of Action
The hypoglycemic action of PEHP is attributed to its ability to modulate the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. PEHP inhibits MAO activity to a lesser extent compared to phenelzine, which may contribute to its favorable side effect profile .
Biochemical Research
2.1 Enzyme Activity Modulation
PEHP has been studied for its effects on various metabolic pathways. It has been shown to influence the insulin counterregulatory hormonal network, leading to increased glucagon and norepinephrine levels after administration . This modulation suggests potential applications in managing metabolic disorders, particularly those related to insulin resistance.
Case Study: Effects on Glucose Metabolism
- A randomized controlled trial involving 28 healthy participants demonstrated that oral administration of propionic acid (a related compound) resulted in significant changes in glucose metabolism markers, indicating potential therapeutic implications for conditions like Type 2 diabetes .
Future Research Directions
The current body of research highlights the need for further studies to explore the full range of applications for this compound:
- Clinical Trials : More extensive clinical trials are necessary to confirm its efficacy and safety as a hypoglycemic agent.
- Agricultural Studies : Investigating the antimicrobial properties of PEHP could lead to innovative applications in food safety and livestock management.
- Mechanistic Studies : Understanding the detailed mechanisms through which PEHP affects metabolic pathways could open new avenues for treating metabolic disorders.
Propriétés
Numéro CAS |
66700-68-3 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(2E)-2-(2-phenylethylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C11H14N2O2/c1-9(11(14)15)13-12-8-7-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3,(H,14,15)/b13-9+ |
Clé InChI |
NCQKSUNJAAZVJW-UKTHLTGXSA-N |
SMILES |
CC(=NNCCC1=CC=CC=C1)C(=O)O |
SMILES isomérique |
C/C(=N\NCCC1=CC=CC=C1)/C(=O)O |
SMILES canonique |
CC(=NNCCC1=CC=CC=C1)C(=O)O |
Synonymes |
2-(phenylethylhydrazono)propionic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















